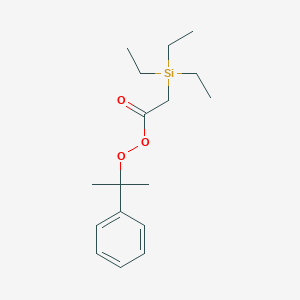
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate is a chemical compound that belongs to the class of organic peroxides. These compounds are known for their ability to initiate polymerization reactions and are often used as radical initiators in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate typically involves the reaction of 2-Phenylpropan-2-yl alcohol with triethylsilyl chloride in the presence of a base, followed by the introduction of a peroxoate group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and purification steps such as distillation or recrystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the peroxoate group to hydroxyl or other functional groups.
Substitution: The triethylsilyl group can be substituted with other silyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenated silanes or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions and organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved include various organic substrates and intermediates in radical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-propanol: A related compound that serves as a precursor in the synthesis of 2-Phenylpropan-2-yl (triethylsilyl)ethaneperoxoate.
Triethylsilyl Peroxide: Another peroxide compound with similar radical-initiating properties.
Uniqueness
This compound is unique due to its specific combination of phenyl, triethylsilyl, and peroxoate groups, which confer distinct reactivity and stability characteristics. This makes it particularly useful in specialized applications where controlled radical generation is required.
Propiedades
Número CAS |
51285-66-6 |
|---|---|
Fórmula molecular |
C17H28O3Si |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
2-phenylpropan-2-yl 2-triethylsilylethaneperoxoate |
InChI |
InChI=1S/C17H28O3Si/c1-6-21(7-2,8-3)14-16(18)19-20-17(4,5)15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3 |
Clave InChI |
FOCCUUSMKRQVLF-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CC(=O)OOC(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


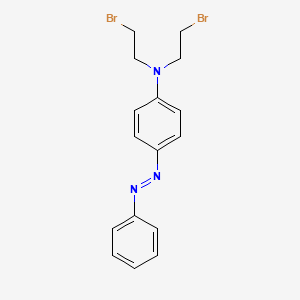

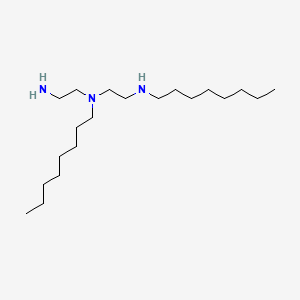
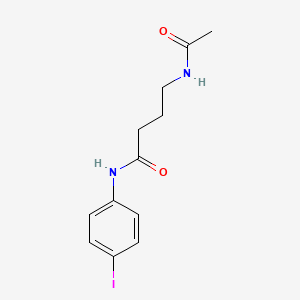
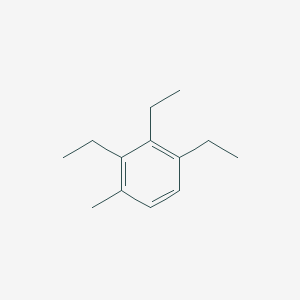
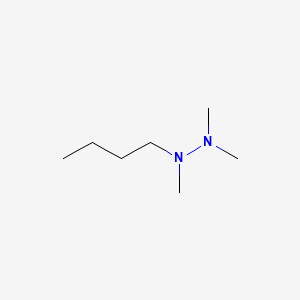
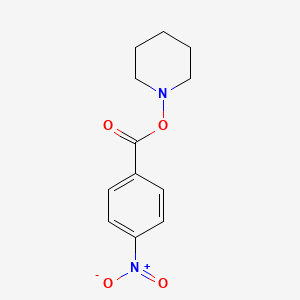
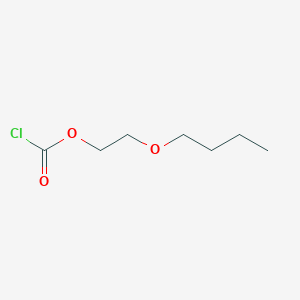
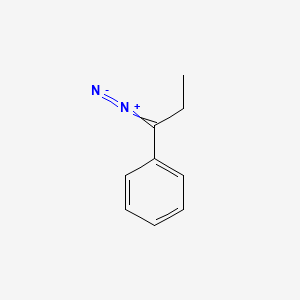
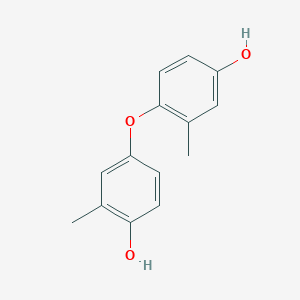
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)



